REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[CH:10]=[C:9]([CH3:11])[NH:8][C:5]2=[N:6][CH:7]=1.[C-]#N.[Na+].C[N:16]([CH2:18][C:19]1C2C(=NC=C(F)C=2)NC=1C)C>O>[C:18]([CH2:19][C:10]1[C:4]2[C:5](=[N:6][CH:7]=[C:2]([F:1])[CH:3]=2)[NH:8][C:9]=1[CH3:11])#[N:16] |f:1.2|
|
Name
|
Mannich reagent
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.33 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(=NC1)NC(=C2)C
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
3-(dimethylaminomethyl)-5-fluoro-2-methylpyrrolo[2,3 -b]pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=C(NC2=NC=C(C=C21)F)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The flask containing the reaction mixture
|
Type
|
CUSTOM
|
Details
|
was then placed in an ice bath
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
to give a white suspension
|
Type
|
CUSTOM
|
Details
|
was allowed attain room temperature
|
Type
|
DISSOLUTION
|
Details
|
After 24 h almost all suspension had dissolved
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice bath
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×5 ml)
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to afford a suspension which
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (SiO 2 /CH2Cl2 :MeOH 19:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC1=C(NC2=NC=C(C=C21)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.28 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |